Orilotimod is classified as an immunomodulator and is derived from the class of compounds known as oligonucleotides. These compounds are designed to mimic natural nucleic acids and interact with specific receptors in the immune system. Orilotimod has been synthesized for research purposes and clinical applications, particularly focusing on enhancing immune responses.
The synthesis of Orilotimod involves several steps that typically utilize solid-phase synthesis techniques. The most common method employed is the phosphoramidite approach, which allows for the sequential addition of nucleoside monomers to form the desired oligonucleotide structure.
Technical Details:
Orilotimod's molecular structure consists of a backbone of phosphodiester linkages with specific modifications that enhance its stability and receptor affinity. The compound typically features a sequence that includes cytosine and guanine bases, which are crucial for its activity at Toll-like receptor 9.
Orilotimod undergoes various chemical reactions during its synthesis, primarily involving:
These reactions are critical for achieving the desired purity and activity of Orilotimod.
Orilotimod exerts its effects primarily through the activation of Toll-like receptor 9, which is located on immune cells such as dendritic cells and B cells. Upon binding to Orilotimod, TLR9 triggers a cascade of intracellular signaling pathways that lead to:
Orilotimod has shown promise in various scientific applications:
Orilotimod potassium (USAN; synonyms: APO-805, APO-805K1) is a structurally optimized low-molecular-weight hyaluronan (HA) derivative with the molecular formula C₁₆H₁₉KN₃O₅ and CAS Registry number 960155-19-5 [1]. As a small molecule immunomodulator, orilotimod occupies a distinct niche within immunopharmacology by leveraging endogenous glycosaminoglycan biochemistry for therapeutic benefit. Unlike biologics that dominate autoimmune therapy (e.g., TNF-α inhibitors), orilotimod represents a synthetic refinement of natural HA fragments known to engage pattern recognition receptors [5]. Its emergence coincides with renewed interest in Toll-like receptor (TLR) agonists as immunomodulatory agents, particularly those capable of bridging innate and adaptive immunity without inducing excessive inflammation [5] [10].
Current immunopharmacology faces significant challenges in managing chronic inflammatory and autoimmune conditions, where biologics exhibit limitations including immunogenicity, poor tissue penetration, and high cost. Analysis of anti-drug antibody (ADA) formation reveals up to 89% immunogenicity for some monoclonal antibodies like adalimumab, complicating long-term treatment [2]. Orilotimod’s hyaluronan-based architecture potentially circumvents these issues through structural mimicry of endogenous damage-associated molecular patterns (DAMPs), reducing immune recognition while maintaining bioactivity [5] [10]. This positions orilotimod as a pioneering candidate in the evolving landscape of physiologically-inspired immunopharmacology.
Table 1: Fundamental Chemical and Developmental Characteristics of Orilotimod
Property Category | Specific Parameters |
---|---|
Chemical Identity | Molecular Formula: C₁₆H₁₉KN₃O₅ • CAS Registry: 960155-19-5 • IUPAC Name: Pending |
Classification | Small Molecule Drug • Hyaluronan Derivative |
Developmental Status | Highest Phase: Phase 2 (Pending) • Key Indications: Chronic Large Plaque Psoriasis |
Originator | Undisclosed (Patent Data Protected) |
The primary research objectives surrounding orilotimod focus on establishing its mechanistic uniqueness among TLR agonists and evaluating clinical translatability in T-cell-mediated pathologies. Key knowledge gaps exist in three domains: First, the precise structural determinants of its immunomodulatory activity remain incompletely mapped. While molecular weight is established as critical for HA fragment activity (optimal ~200 kDa), the specific chemical modifications in orilotimod enabling enhanced stability or receptor affinity require elucidation [5]. Second, its impact on autoimmune memory and T-cell differentiation pathways lacks comprehensive profiling compared to established agents like methotrexate or newer JAK inhibitors [10]. Third, translational discrepancies between murine inflammation models and human immunology necessitate rigorous clinical validation, particularly regarding cytokine polarization effects.
The immunopharmacological knowledge gap is particularly pronounced regarding orilotimod’s potential to overcome limitations of current biologics. While monoclonal antibodies frequently generate neutralizing antibodies that diminish efficacy—observed in 30-70% of alemtuzumab-treated patients—orilotimod’s human-mimetic structure may reduce this risk [2]. Research must establish whether its mechanism offers disease-modifying potential beyond symptomatic control, a critical frontier in autoimmune therapeutics. Additionally, its small molecule nature suggests potential for oral bioavailability, though current development focuses on parenteral delivery [1] [9].
CAS No.: 1256-86-6
CAS No.: 41164-36-7
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: